molecular formula C7H10O3 B8376415 Methyl [(1-methyl-2-propynyl)oxy]acetate

Methyl [(1-methyl-2-propynyl)oxy]acetate

Cat. No.: B8376415
M. Wt: 142.15 g/mol
InChI Key: ZNLQXJPGWRSRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(1-methyl-2-propynyl)oxy]acetate is an organic ester characterized by a methyl acetate backbone linked to a 1-methyl-2-propynyl ether group. The compound’s reactivity is likely driven by the electron-deficient triple bond in the propargyl group, making it a candidate for click chemistry or agrochemical intermediates.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-but-3-yn-2-yloxyacetate

InChI

InChI=1S/C7H10O3/c1-4-6(2)10-5-7(8)9-3/h1,6H,5H2,2-3H3

InChI Key

ZNLQXJPGWRSRMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Bond Lengths and Reactivity: In Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate (), the O1–C7 bond length (1.350 Å) suggests moderate stability, comparable to other esters. The target compound’s ether linkage may exhibit similar bond characteristics.
  • Synthetic Utility : The propargyl group’s triple bond enables applications in click chemistry, contrasting with the sulfamoyl group’s role in hydrogen-bond-driven interactions ().

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